6-(Dibutylamino)pyridazin-3-ol
Overview
Description
6-(Dibutylamino)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Dibutylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-(Dibutylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The interaction between this compound and phosphodiesterases can lead to the modulation of signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic nucleotides . By modulating the activity of phosphodiesterases, this compound can alter the levels of cyclic AMP and cyclic GMP, which in turn affects gene expression and cellular metabolism . Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of phosphodiesterases, leading to increased levels of cyclic nucleotides within cells . The inhibition of phosphodiesterases by this compound results in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are key regulators of various cellular processes . Additionally, this compound may influence gene expression by modulating transcription factors that are responsive to cyclic nucleotide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound is relatively stable under physiological conditions, but it may undergo degradation in the presence of certain oxidative agents . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cellular signaling and improve physiological functions . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cyclic nucleotide metabolism . This compound interacts with enzymes such as phosphodiesterases, which play a crucial role in the breakdown of cyclic AMP and cyclic GMP . By inhibiting these enzymes, this compound can alter metabolic flux and influence the levels of key metabolites within cells . Additionally, this compound may interact with cofactors involved in redox reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization of this compound within cells can influence its activity and function, as it may accumulate in regions where its target enzymes and proteins are concentrated .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with phosphodiesterases and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
Properties
IUPAC Name |
3-(dibutylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-9-15(10-6-4-2)11-7-8-12(16)14-13-11/h7-8H,3-6,9-10H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLAKGPNTPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.